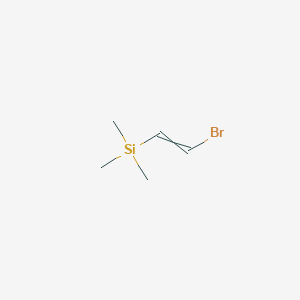
Ácido (4-(Isopentiloxi)fenil)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Isopentyloxy)phenyl)boronic acid, also known as (4-(Isopentyloxy)phenyl)boronic acid, is a useful research compound. Its molecular formula is C11H17BO3 and its molecular weight is 208.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Isopentyloxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Isopentyloxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos borónicos exhiben interacciones intrigantes con dioles (compuestos que contienen dos grupos hidroxilo) y bases de Lewis fuertes como aniones fluoruro o cianuro. Estas interacciones los hacen valiosos para diversas aplicaciones de detección:
- Sensores fluorescentes: Los investigadores han desarrollado sensores fluorescentes que combinan ácido borónico con otras entidades para detectar analitos específicos. Por ejemplo, un sensor de ácido borónico-pireno se utilizó para detectar catecol y sus derivados de amino .
Terapéutica y desarrollo de fármacos
- Diseño de fármacos: Los investigadores exploran los ácidos borónicos como farmacóforos en el desarrollo de fármacos .
Herramientas bioquímicas
- Sistemas de entrega celular: Los investigadores investigan su uso en la entrega dirigida de fármacos .
Receptores sintéticos y sensores multivalentes
Safety and Hazards
Direcciones Futuras
Boronic acids, including “(4-(Isopentyloxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of “(4-(Isopentyloxy)phenyl)boronic acid” will likely continue in these areas.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are often used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in a transmetalation process with a palladium catalyst, which involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its potential role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context .
Action Environment
The success of sm cross-coupling reactions, in which boronic acids are commonly used, is known to depend on a combination of mild and functional group tolerant reaction conditions .
Análisis Bioquímico
Biochemical Properties
Boronic acids are known to form reversible complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This suggests that 4-(Isopentyloxy)phenylboronic acid may interact with enzymes, proteins, and other biomolecules that contain these functional groups.
Cellular Effects
Phenylboronic acid-based materials have been used in imaging and tumor therapy, suggesting that 4-(Isopentyloxy)phenylboronic acid may have similar applications . It is known to bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment effects .
Molecular Mechanism
It has been suggested that it acts as a reagent in novel cell proliferation assays for the evaluation of natural products and derivatives in tumorigenic liver progenitor cells .
Temporal Effects in Laboratory Settings
Phenylboronic acid-based materials have been used in imaging and tumor therapy, suggesting that 4-(Isopentyloxy)phenylboronic acid may have similar applications .
Metabolic Pathways
Phenolic compounds, which include boronic acids, are known to be involved in various metabolic pathways .
Transport and Distribution
Phenylboronic acid-based materials have been used in imaging and tumor therapy, suggesting that 4-(Isopentyloxy)phenylboronic acid may have similar applications .
Subcellular Localization
Phenylboronic acid-based materials have been used in imaging and tumor therapy, suggesting that 4-(Isopentyloxy)phenylboronic acid may have similar applications .
Propiedades
IUPAC Name |
[4-(3-methylbutoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZCFXNTJZWRPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584774 |
Source


|
| Record name | [4-(3-Methylbutoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198156-69-2 |
Source


|
| Record name | [4-(3-Methylbutoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
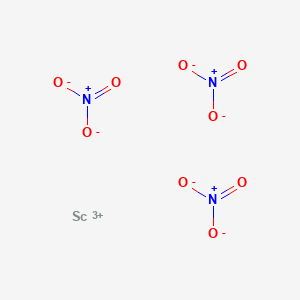
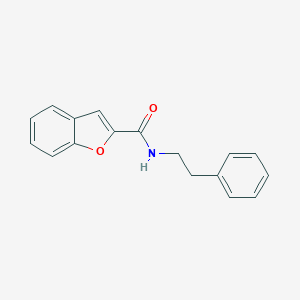
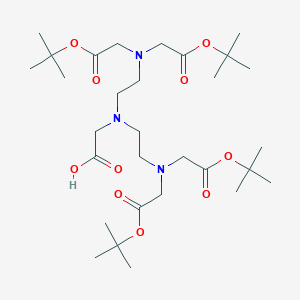

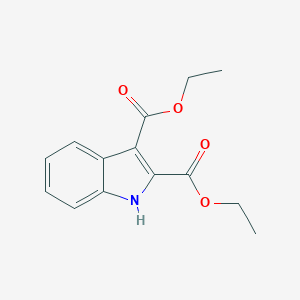

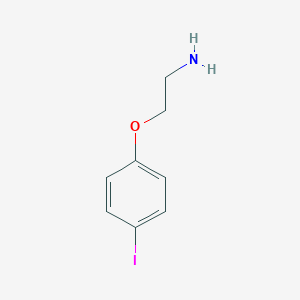
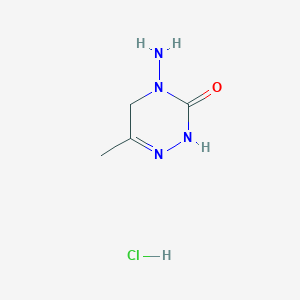

![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)


